Solubility profile of 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol in polar and non-polar organic solvents
Solubility profile of 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol in polar and non-polar organic solvents
An In-Depth Technical Guide to the Solubility Profile of 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol in Polar and Non-Polar Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient or a key organic intermediate is a critical physicochemical property that dictates its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol. We delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its quantitative determination, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of solubility for process optimization and formulation design.
Introduction: The Significance of Solubility for 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol
5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol is a unique molecule characterized by a rigid, non-polar biphenyl group and a flexible pentynol chain terminating in a polar hydroxyl group. This amphipathic nature suggests a nuanced solubility profile that is highly dependent on the choice of solvent. Understanding this profile is paramount for a variety of applications:
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Synthetic Chemistry: The selection of an appropriate reaction medium is crucial for achieving optimal yields and minimizing impurities.[1]
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Purification: Techniques such as crystallization and chromatography are heavily reliant on the differential solubility of the target compound and its impurities.[2]
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Drug Development: For pharmaceutical applications, solubility directly impacts bioavailability and the feasibility of different formulation strategies.[3][4] A compound with poor solubility can present significant challenges in achieving therapeutic concentrations.
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Materials Science: In the development of advanced materials, the ability to dissolve and process organic molecules is fundamental to creating uniform films, fibers, and composites.
Given the absence of readily available public data on the solubility of this specific compound, this guide provides the necessary theoretical and practical framework for its empirical determination.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.[1]
Molecular Structure of 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol:
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Non-Polar Region: The large, aromatic 1,1'-biphenyl group is hydrophobic and will favor interactions with non-polar solvents through van der Waals forces. The pentynyl chain also contributes to the non-polar character of the molecule.
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Polar Region: The terminal hydroxyl (-OH) group is capable of hydrogen bonding, a strong type of intermolecular interaction.[6] This will promote solubility in polar, protic solvents.
The interplay between the dominant non-polar biphenyl moiety and the polar hydroxyl group suggests that 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol will exhibit limited solubility in highly polar, aqueous environments and in very non-polar, aliphatic solvents. Its optimal solubility is likely to be found in solvents of intermediate polarity or in those that can effectively interact with both the aromatic and hydroxyl functionalities.
Caption: Intermolecular interactions governing solubility.
Recommended Solvents for Solubility Profiling
To obtain a comprehensive solubility profile, a diverse range of both polar and non-polar organic solvents should be evaluated. The following table provides a suggested list, categorized by their relative polarity.
| Solvent Category | Recommended Solvents | Rationale for Selection |
| Non-Polar | n-Hexane, Toluene | Hexane represents aliphatic hydrocarbons, while toluene can engage in π-stacking with the biphenyl group. |
| Moderately Polar | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate | These solvents offer a range of polarities and are commonly used in organic synthesis and purification. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents possess dipole moments that can interact with polar functional groups but do not act as hydrogen bond donors.[7] They are often effective at dissolving large organic molecules. |
| Polar Protic | Methanol, Ethanol, Isopropanol | These alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the hydroxyl group of the solute.[6] |
Experimental Protocol: Equilibrium Shake-Flask Method
The equilibrium or thermodynamic solubility is the concentration of a saturated solution of a compound in a specific solvent at a given temperature. The shake-flask method is a widely accepted and reliable technique for determining this value.[8]
Objective: To determine the quantitative solubility of 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol in a range of organic solvents at a controlled temperature.
Materials and Equipment:
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5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol (solid)
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Selected organic solvents (analytical grade)
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Analytical balance
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Scintillation vials with screw caps
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Orbital shaker with temperature control
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Syringe filters (0.45 µm, solvent-compatible)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
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Volumetric flasks and pipettes
Step-by-Step Methodology:
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Preparation of Stock Solution for Calibration:
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Accurately weigh a known amount of 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol and dissolve it in a suitable solvent in which it is freely soluble (e.g., THF or DMF) to create a stock solution of known concentration.
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Prepare a series of calibration standards by serially diluting the stock solution.
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Sample Preparation:
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Add an excess amount of solid 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol to a series of scintillation vials. An excess is crucial to ensure that a saturated solution is formed.[9]
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Add a known volume (e.g., 5 mL) of each selected solvent to the corresponding vial.
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Equilibration:
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Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
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Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure that the dissolution process is complete.[9]
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Sample Collection and Filtration:
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After the equilibration period, allow the vials to stand undisturbed for at least one hour to permit the undissolved solid to settle.
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Carefully withdraw an aliquot of the supernatant using a syringe.
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Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
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Quantification by HPLC:
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Dilute the filtered saturated solution with a suitable mobile phase to bring the concentration within the range of the calibration curve.
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Analyze the prepared calibration standards and the diluted samples using a validated HPLC method.
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Construct a calibration curve by plotting the peak area against the concentration of the standards.
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Determine the concentration of the diluted sample from the calibration curve.
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Calculation of Solubility:
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Calculate the original concentration of the saturated solution by taking into account the dilution factor.
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Express the solubility in appropriate units, such as mg/mL or mol/L.
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Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table to facilitate comparison across different solvents.
Example Data Table:
| Solvent | Relative Polarity | Solubility (mg/mL) at 25 °C |
| n-Hexane | 0.009 | Experimental Value |
| Toluene | 0.099 | Experimental Value |
| Diethyl Ether | 0.117 | Experimental Value |
| Dichloromethane | 0.309 | Experimental Value |
| Ethyl Acetate | 0.228 | Experimental Value |
| Tetrahydrofuran (THF) | 0.207 | Experimental Value |
| Acetone | 0.355 | Experimental Value |
| Acetonitrile | 0.460 | Experimental Value |
| Isopropanol | 0.546 | Experimental Value |
| Ethanol | 0.654 | Experimental Value |
| Methanol | 0.762 | Experimental Value |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Experimental Value |
Interpretation of Results:
By analyzing the solubility data in conjunction with the solvent polarity, a clear trend should emerge. It is anticipated that 5-(1,1'-Biphenyl-4-yl)-4-pentyn-1-ol will exhibit its highest solubility in solvents of intermediate polarity, such as THF, DCM, or ethyl acetate, which can effectively solvate both the non-polar biphenyl group and the polar hydroxyl group. The solubility is expected to be lower in the highly non-polar n-hexane and the highly polar methanol. This comprehensive profile will enable informed decisions regarding solvent selection for any given application.
Conclusion
References
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